BenchChemオンラインストアへようこそ!

Desmethylastemizole

Cardiac ion channel pharmacology hERG liability screening Long QT syndrome research

Procure Desmethylastemizole as the definitive positive control for patch-clamp hERG assays (IC50 1.0 nM). Its 30-fold higher in vivo accumulation and 9-13 day elimination half-life reflect the primary circulating species responsible for astemizole-associated QT prolongation, ensuring clinically relevant experimental models. Avoid confounding data from less potent metabolites.

Molecular Formula C27H29FN4O
Molecular Weight 444.5 g/mol
CAS No. 73736-50-2
Cat. No. B192726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylastemizole
CAS73736-50-2
Synonyms4-[2-[4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinyl]ethyl]phenol;  Desmethylastemizole; 
Molecular FormulaC27H29FN4O
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O
InChIInChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30)
InChIKeyLAGYWHSFHIMTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylastemizole (CAS 73736-50-2): A Potent hERG Channel Blocker and Primary Astemizole Metabolite for Cardiac Safety Research


Desmethylastemizole (O-desmethylastemizole, CAS 73736-50-2) is the principal pharmacologically active metabolite of the second-generation antihistamine astemizole [1]. It is a benzimidazole derivative with high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel, exhibiting an IC50 of approximately 1 nM in patch-clamp studies using HEK-293 cells expressing hERG channels [2]. The compound retains histamine H1 receptor antagonist properties and accumulates in serum at steady-state concentrations exceeding those of the parent drug astemizole by more than 30-fold, with an elimination half-life of 9 to 13 days [1][3]. Although astemizole was withdrawn from clinical use due to QT prolongation and torsade de pointes risk, desmethylastemizole remains a critical reference compound for cardiac ion channel pharmacology, hERG liability screening, and drug-induced long QT syndrome research [2].

Why Desmethylastemizole Cannot Be Substituted by Astemizole or Other Metabolites in Experimental Systems


Substituting desmethylastemizole with astemizole or its related metabolite norastemizole introduces critical pharmacokinetic and pharmacodynamic discrepancies that invalidate experimental conclusions [1]. While astemizole and desmethylastemizole exhibit near-identical hERG IC50 values (0.9 nM vs. 1.0 nM), astemizole is rapidly metabolized in vivo, whereas desmethylastemizole accumulates to become the dominant circulating species with a 30-fold higher steady-state concentration and an elimination half-life of 9-13 days compared to approximately 1 day for astemizole [2][3]. Norastemizole, another astemizole metabolite, displays markedly weaker hERG channel blockade (IC50 = 27.7 nM) and demonstrates incomplete channel block characteristics [1]. Additionally, the metabolic pathway distinctions between astemizole/terfenadine analogs reveal divergent CYP isoform dependencies that fundamentally alter drug-drug interaction risk profiles [4]. These quantitative disparities in hERG potency, systemic exposure, and metabolic stability preclude any assumption of interchangeability and mandate compound-specific experimental design.

Desmethylastemizole Quantitative Differentiation Evidence: Direct Comparative Data vs. Closest Analogs


hERG Channel Blockade: Equipotent to Astemizole, 27-Fold More Potent than Norastemizole

Desmethylastemizole blocks hERG potassium channels with an IC50 of 1.0 nM, exhibiting essentially identical potency to its parent compound astemizole (IC50 = 0.9 nM) [1]. In contrast, norastemizole, another astemizole metabolite, requires substantially higher concentrations to achieve half-maximal block (IC50 = 27.7 nM), representing a 27.7-fold reduction in potency relative to desmethylastemizole [1]. The block induced by desmethylastemizole and astemizole was use-dependent, whereas norastemizole produced incomplete channel blockade [1].

Cardiac ion channel pharmacology hERG liability screening Long QT syndrome research

Systemic Exposure: >30-Fold Higher Steady-State Concentration vs. Astemizole

Following repeated oral administration of astemizole, the steady-state serum concentration of desmethylastemizole exceeds that of the parent compound astemizole by more than 30-fold [1]. This accumulation results from the compound's exceptionally long elimination half-life of 9 to 13 days, compared to approximately 1 day for astemizole [2]. The area under the plasma concentration-time curve (AUC) for desmethylastemizole accounts for approximately 95% of the total systemic exposure following astemizole administration, with the parent drug contributing only about 5% [3].

Pharmacokinetics Drug metabolism Toxicokinetic modeling

Metabolic Pathway Divergence: Desmethylastemizole Formation Bypasses CYP3A4 Dominance Characteristic of Terfenadine-Class Antihistamines

The metabolism of astemizole to desmethylastemizole is mediated by multiple cytochrome P450 isozymes with a minor role for CYP3A4, in direct contrast to terfenadine, a related second-generation antihistamine whose metabolism is predominantly CYP3A4-dependent [1]. In human liver microsome studies, the CYP3A4 inhibitor troleandomycin markedly reduced terfenadine oxidation to 26% of control levels, but only marginally inhibited astemizole oxidation (81% of control) [2]. The formation ratio of desmethylastemizole (DES-AST) to 6-hydroxyastemizole to norastemizole was 7.4:2.8:1 [3]. Furthermore, desmethylastemizole formation occurs in both hepatic and intestinal microsomes, involving CYP2J2-mediated first-pass metabolism [4].

Drug-drug interaction prediction CYP metabolism profiling First-pass metabolism

Bioanalytical Quantification: Species-Dependent LLOQ Differences Require Method Optimization

A validated HPLC-MS/MS method for simultaneous determination of astemizole and desmethylastemizole established species-specific lower limits of quantification (LLOQ). For desmethylastemizole, the LLOQ was 7.5 ng/mL in dog plasma and 10 ng/mL in monkey plasma, whereas astemizole exhibited a consistent LLOQ of 2.5 ng/mL across both species [1]. The method employed isocratic elution with 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6) at 0.25 mL/min flow rate, achieving accuracy and precision within FDA bioanalytical validation guidelines [1].

LC-MS/MS method development Pharmacokinetic studies Preclinical bioanalysis

Tissue-Level Pharmacological Activity: Metabolites Exhibit Superior Functional Antagonism vs. Astemizole in Guinea Pig Models

In functional assays using isolated guinea pig ileum and bronchial tissue, desmethylastemizole, 6-hydroxydesmethylastemizole, and norastemizole all demonstrated greater inhibitory activity against histamine-induced contractions compared to the parent compound astemizole [1]. However, in histamine release assays from rat peritoneal mast cells induced by compound 48/80 and from sensitized guinea pig lung fragments, desmethylastemizole and its related metabolites were substantially less potent than astemizole [1]. No quantitative fold-difference data were provided in the abstracted source; this represents a qualitative, directional comparison only.

Ex vivo pharmacology Histamine H1 antagonism Smooth muscle contraction assays

Antimalarial Activity Profile: Sub-Micromolar Potency Against Multiple P. falciparum Strains

Desmethylastemizole exhibits antiplasmodial activity against Plasmodium falciparum with IC50 values of 0.12 μM, 0.11 μM, and 0.06 μM against the Pf3D7, PfDd2, and PfItG strains, respectively . This represents sub-micromolar potency across both chloroquine-sensitive and chloroquine-resistant parasite strains. Comparative potency data for astemizole against the identical strains were not retrievable from available abstracts; thus direct quantitative comparison cannot be established. The compound also acts as a β-hematin inhibitor, contributing to its antimalarial mechanism .

Antimalarial drug discovery Drug repurposing Plasmodium falciparum

Recommended Research Applications for Desmethylastemizole (CAS 73736-50-2) Based on Quantified Differentiation Evidence


Positive Control for hERG Channel Blockade in Cardiac Safety Pharmacology Screening

Desmethylastemizole serves as an equipotent positive control to astemizole (IC50 = 1.0 nM vs. 0.9 nM) for hERG channel blockade assays using patch-clamp electrophysiology in HEK-293 cells [1]. Its use is particularly indicated when researchers require a reference compound that reflects the pharmacologically active species accumulating in vivo following astemizole administration. The compound's 27.7-fold higher potency compared to norastemizole (IC50 = 27.7 nM) makes it the preferred high-potency positive control among astemizole-derived metabolites [1].

Bioanalytical Method Development and Validation for Preclinical Pharmacokinetic Studies

Desmethylastemizole is an essential analytical standard for LC-MS/MS method development in preclinical species, with established LLOQ values of 7.5 ng/mL in dog plasma and 10 ng/mL in monkey plasma [2]. Given that desmethylastemizole accounts for approximately 95% of total systemic exposure following astemizole administration, validated quantification methods must include this metabolite as a distinct analyte with compound-specific calibration curves [3].

Reference Compound for Long QT Syndrome Mechanistic Studies

Due to its pharmacokinetic dominance (>30-fold higher steady-state concentration than astemizole) and potent hERG channel blockade (IC50 = 1.0 nM), desmethylastemizole is the preferred reference compound for studies investigating the mechanistic basis of drug-induced long QT syndrome [1][3]. Experimental models designed to recapitulate the proarrhythmic effects of astemizole therapy should incorporate desmethylastemizole rather than the parent compound to accurately reflect the principal circulating species responsible for clinical QT prolongation [1].

Metabolic Stability and Drug-Drug Interaction Studies Involving Non-CYP3A4 Pathways

Desmethylastemizole's formation pathway exhibits reduced sensitivity to CYP3A4 inhibition (81% of control vs. 26% for terfenadine) and involves multiple P450 isozymes including CYP2J2-mediated intestinal first-pass metabolism [4][5]. This metabolic profile makes the astemizole-to-desmethylastemizole conversion a useful comparator system for evaluating DDI risk in compounds with non-CYP3A4-dependent clearance pathways, in contrast to terfenadine-class antihistamines that are predominantly CYP3A4 substrates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylastemizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.